molecular formula C16H14Cl2O2 B1419175 2-{[Bis(4-chlorophenyl)methoxy]methyl}oxirane CAS No. 1049605-59-5

2-{[Bis(4-chlorophenyl)methoxy]methyl}oxirane

Cat. No. B1419175
M. Wt: 309.2 g/mol
InChI Key: GKWPFUSVMXXVND-UHFFFAOYSA-N
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Description

2-{[Bis(4-chlorophenyl)methoxy]methyl}oxirane is a chemical compound with the CAS Number: 1049605-59-5 . Its molecular weight is 309.19 . The IUPAC name for this compound is 2-{[bis(4-chlorophenyl)methoxy]methyl}oxirane . It is typically stored at room temperature and is in the form of an oil .


Molecular Structure Analysis

The InChI code for 2-{[Bis(4-chlorophenyl)methoxy]methyl}oxirane is 1S/C16H14Cl2O2/c17-13-5-1-11(2-6-13)16(20-10-15-9-19-15)12-3-7-14(18)8-4-12/h1-8,15-16H,9-10H2 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

2-{[Bis(4-chlorophenyl)methoxy]methyl}oxirane is an oil that is stored at room temperature .

Scientific Research Applications

Organic Synthesis

  • The reaction of 2-[(organylthio)methyl]oxirans with malonic, acetoacetic, and cyanoacetic esters forms mixtures of furanones with the ratio of isomers depending on the nature of the CH-acid (Kalugin & Litvinov, 1991).
  • In the synthesis of cyclic peroxides, oxiranes react with active methylene compounds and molecular oxygen in the presence of manganese(II and III) (Qian, Yamada, Nishino, & Kurosawa, 1992).
  • Studies on the regio-controlled synthesis of substituted phenols involve the condensation of bis(trimethylsiloxy)-penta-1,3-diene with β-dicarbonyl compounds (Chan & Brownbridge, 1981).

Materials Science and Chemistry

  • Aromatic epoxy monomers, similar in structure to 2-{[Bis(4-chlorophenyl)methoxy]methyl}oxirane, have been synthesized and characterized for their anticorrosive behavior on carbon steel in acidic solution. These monomers show good effectiveness as corrosion inhibitors (Dagdag et al., 2019).
  • The ring-opening polymerization of a disubstituted oxirane leads to the formation of a polyether with a carbonyl–aromatic π-stacked structure, indicating potential applications in polymer chemistry (Merlani et al., 2015).
  • Oxiranes have been studied for their mutagenic activity, which is relevant in the development of non-shrinking dental composite materials (Schweikl, Schmalz, & Weinmann, 2002).

Biochemistry and Environmental Science

  • The reductive dechlorination of Methoxychlor and DDT by human intestinal bacterium Eubacterium limosum under anaerobic conditions has been studied, revealing the metabolic fate of these compounds in the human intestinal gut (Yim et al., 2008).

Safety And Hazards

This compound has several hazard statements associated with it, including H302, H312, H315, H319, H332, H335, H373, and H412 . These codes correspond to various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), may cause respiratory irritation (H335), may cause damage to organs through prolonged or repeated exposure (H373), and harmful to aquatic life with long-lasting effects (H412) .

properties

IUPAC Name

2-[bis(4-chlorophenyl)methoxymethyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2O2/c17-13-5-1-11(2-6-13)16(20-10-15-9-19-15)12-3-7-14(18)8-4-12/h1-8,15-16H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKWPFUSVMXXVND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[Bis(4-chlorophenyl)methoxy]methyl}oxirane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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